molecular formula C11H10FN3O B5507594 2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B5507594
M. Wt: 219.21 g/mol
InChI Key: RJVLMVZNKIMPFH-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One method involves the reaction of 4-fluoroaniline with glyoxal and ammonia to form the imidazole ring, followed by acetylation to introduce the acetamide group . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Pantoprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic agent.

Uniqueness

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)10-5-15(7-14-10)6-11(13)16/h1-5,7H,6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLMVZNKIMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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